3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. These compounds are of interest in medicinal chemistry due to their biological activities and potential applications in drug development. The structure consists of a pyridine ring fused with a pyrrole ring, with bromine and chlorine substituents that influence its reactivity and biological properties.
This compound can be synthesized through various chemical reactions involving substituted pyridines and pyrroles. It is often studied in the context of pharmaceuticals, particularly for its potential as an antitumor or anti-inflammatory agent.
The synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step synthetic pathways. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the product.
The molecular formula for 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is . The compound features:
3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
Reactions are generally facilitated by the presence of bases or acids depending on the nature of the substituents involved. Reaction kinetics can vary significantly based on steric and electronic factors.
The biological activity of 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is attributed to its ability to interact with specific biological targets, potentially including enzymes or receptors involved in disease processes.
3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is primarily researched for its potential applications in:
The divergent reactivity of bromo (C3) and chloro (C5) substituents in 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine enables precise functionalization. Bromine exhibits superior leaving-group ability in cross-coupling reactions due to its lower bond dissociation energy and enhanced polarizability. This permits selective Suzuki-Miyaura coupling at C3 under mild conditions while retaining the C5-chloro substituent [1]. Key experimental parameters include:
Table 1: Suzuki Coupling Yields with 3-Bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
Phenyl | Pd(PPh₃)₄ | 80 | 78 |
4-Methoxyphenyl | Pd(PPh₃)₄ | 80 | 65 |
2-Thienyl | Pd(dppf)Cl₂ | 70 | 85 |
The chloro substituent at C5 requires harsher conditions (e.g., Buchwald-Hartwig amination at 110–130°C with BrettPhos-Pd-G3 catalyst) or leverages ring electronics for nucleophilic aromatic substitution when activated by adjacent nitrogen [1] [9]. This sequential functionalization strategy facilitates diverse disubstituted analogs.
Grignard reagents enable carbon-carbon bond formation at the electron-deficient C2 position via regioselective halogen-metal exchange. Critical to success is maintaining low temperatures (–20°C to 0°C) and employing phosphine ligands (e.g., dppp, 0.1 equiv) to suppress nucleophilic addition byproducts and ensure exclusive displacement of the C2 halogen [3]:
Reaction Sequence: Halogenated Precursor (e.g., 2,3-dibromo-5-chloropyridine) + iPrMgCl·LiCl (–15°C, THF) → Aryl-Mg Intermediate + Electrophile (E⁺ = R₃Al, R₂Zn, activated ketone) → 2-Substituted-3-bromo-5-chloro-1-methylpyrrolopyridine
This method installs allyl, propargyl, and alkylheteroaryl groups at C2. Notably, acid-labile protecting groups (e.g., tetrahydropyranyl ether) tolerate the reaction conditions, enabling subsequent deprotection and oxidation to carboxylic acids for Parham cyclization precursors [3] [10].
Parham cyclization transforms halogenated side chains into fused ketones, critical for synthesizing bioactive azatetralones. After Grignard-mediated installation of a carboxylic acid precursor (e.g., –CH₂OPG → –CH₂OH → –CO₂H), treatment with n-BuLi or LDA induces intramolecular Friedel-Crafts acylation [3] [9]:
Figure: Parham Cyclization Mechanism
Hal-Pyrrolopyridine-Ar-CH₂OH → [Oxidation] → Hal-Pyrrolopyridine-Ar-CO₂H → [n-BuLi, –78°C] → Deprotonation / Li-halogen Exchange → Nucleophilic Attack on Carboxylate → Enolate Formation → [H⁺ workup] → Fused Azatetralone
Yields exceed 70% when electron-deficient rings are avoided. This method provides enantiopure intermediates for aldose reductase inhibitors without mutagenic dichloromalonoaldehyde intermediates used in older routes [3].
The N1-methyl group provides robust protection during multi-step sequences, resisting demethylation by BBr₃ or HI—uncommon for typical alkyl amines [1] [9]. For oxygen/sulfur functionalities in side chains, strategic protection is essential:
Table 2: Protecting Group Applications and Cleavage Conditions
Group | Stability Profile | Cleavage Method | Use Case |
---|---|---|---|
Trifluoroacetamide | Base-sensitive (pH 1–10) | K₂CO₃/MeOH or NaBH₄ | Amine protection during coupling |
Tetrahydropyranyl | Acid-labile | PPTS/EtOH, 55°C | Alcohol masking during oxidation |
Benzyl | Stable to base/mild acid; hydrogenolyzed | H₂/Pd-C or Na/NH₃ | Phenol/carboxyl protection |
The trifluoroacetyl (TFA) group offers advantages over acetyl due to its resistance to borane reduction and stability under Lewis acidic conditions, crucial for glycosylation or Friedel-Crafts steps [9] [10].
Synthesis hinges on converting 2-amino-3-bromopyridines to 2-hydroxy-3-bromopyridines via diazotization, followed by halogenation. Key optimizations include:
Table 3: Optimized Diazotization & Halogenation Parameters
Step | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Diazotization | NaNO₂, HCl | H₂O | 0–5°C | 92% |
Chlorination | POCl₃ | DMI | 110°C | 95% |
Bromination (batch) | POBr₃ | DMI | 120°C | 60% |
Bromination (flow) | POBr₃ | DMI | 120°C | 68% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0